4-chloro-3-(difluoromethoxy)benzaldehyde
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Overview
Description
4-chloro-3-(difluoromethoxy)benzaldehyde is an organic compound with the molecular formula C8H5ClF2O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the fourth position and a difluoromethoxy group at the third position. This compound is used in various chemical syntheses and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-(difluoromethoxy)benzaldehyde typically involves the following steps:
Starting Material: The process begins with 4-chlorobenzaldehyde.
Introduction of Difluoromethoxy Group: The difluoromethoxy group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting 4-chlorobenzaldehyde with difluoromethyl ether in the presence of a base such as sodium hydride or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing purification techniques like distillation, crystallization, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-(difluoromethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-chloro-3-(difluoromethoxy)benzoic acid.
Reduction: 4-chloro-3-(difluoromethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-3-(difluoromethoxy)benzaldehyde is utilized in several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific biological pathways.
Material Science: It is employed in the synthesis of materials with unique properties, such as polymers and resins.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural properties.
Mechanism of Action
The mechanism of action of 4-chloro-3-(difluoromethoxy)benzaldehyde involves its interaction with specific molecular targets:
Aldehyde Group: The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity.
Chlorine and Difluoromethoxy Groups: These groups can influence the compound’s binding affinity and specificity towards certain biological targets, affecting its overall activity.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-(trifluoromethoxy)benzaldehyde: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
4-(difluoromethoxy)benzaldehyde: Lacks the chlorine atom at the fourth position.
3-chloro-4-(difluoromethoxy)benzaldehyde: Chlorine and difluoromethoxy groups are interchanged in position.
Uniqueness
4-chloro-3-(difluoromethoxy)benzaldehyde is unique due to the specific positioning of the chlorine and difluoromethoxy groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
4-chloro-3-(difluoromethoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c9-6-2-1-5(4-12)3-7(6)13-8(10)11/h1-4,8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MABVUUQTUKOIRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)OC(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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